molecular formula C12H22Cl2N2O B14879501 4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride

4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride

Cat. No.: B14879501
M. Wt: 281.22 g/mol
InChI Key: NNKCXNZPICUGKC-UHFFFAOYSA-N
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Description

4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride is a chemical compound that features both a piperidine and a morpholine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and morpholine rings in its structure makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides to introduce different substituents on the piperidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of azido or alkyl-substituted derivatives.

Scientific Research Applications

4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride is unique due to the combination of piperidine and morpholine rings in its structure. This dual-ring system provides a versatile scaffold for the synthesis of various pharmacologically active compounds, making it a valuable intermediate in medicinal chemistry.

Properties

Molecular Formula

C12H22Cl2N2O

Molecular Weight

281.22 g/mol

IUPAC Name

4-(3-piperidin-4-ylprop-2-ynyl)morpholine;dihydrochloride

InChI

InChI=1S/C12H20N2O.2ClH/c1(2-12-3-5-13-6-4-12)7-14-8-10-15-11-9-14;;/h12-13H,3-11H2;2*1H

InChI Key

NNKCXNZPICUGKC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C#CCN2CCOCC2.Cl.Cl

Origin of Product

United States

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